molecular formula C22H27N3O2 B14568348 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate CAS No. 61392-04-9

2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate

Cat. No.: B14568348
CAS No.: 61392-04-9
M. Wt: 365.5 g/mol
InChI Key: LOIVQXAKWGDTRS-UHFFFAOYSA-N
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Description

2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 6-amino-1-phenyl-1H-indazole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61392-04-9

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-ethylhexyl 6-amino-1-phenylindazole-3-carboxylate

InChI

InChI=1S/C22H27N3O2/c1-3-5-9-16(4-2)15-27-22(26)21-19-13-12-17(23)14-20(19)25(24-21)18-10-7-6-8-11-18/h6-8,10-14,16H,3-5,9,15,23H2,1-2H3

InChI Key

LOIVQXAKWGDTRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=NN(C2=C1C=CC(=C2)N)C3=CC=CC=C3

Origin of Product

United States

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